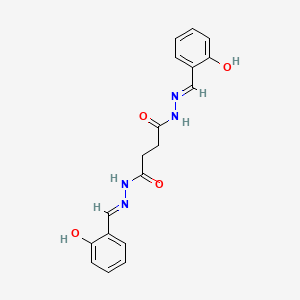

N'1,N'4-bis(2-hydroxybenzylidene)succinohydrazide

Description

Properties

Molecular Formula |

C18H18N4O4 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]butanediamide |

InChI |

InChI=1S/C18H18N4O4/c23-15-7-3-1-5-13(15)11-19-21-17(25)9-10-18(26)22-20-12-14-6-2-4-8-16(14)24/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26)/b19-11+,20-12+ |

InChI Key |

IKQDBMRHCBEHHH-AYKLPDECSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=CC=C2O)O |

Origin of Product |

United States |

Preparation Methods

Isophthalic Acid Dihydrazone Derivative

A modified approach replaces succinohydrazide with isophthalic acid dihydrazone to produce a structurally analogous ligand:

-

Reagents : Isophthalic acid dihydrazone (0.05 mol) and 2-hydroxybenzaldehyde (0.1 mol).

-

Procedure : Refluxed in ethanol for 2 hours , yielding an 85% product with identical melting point (265–267°C ).

-

Key Difference : The use of isophthalic acid dihydrazone introduces a meta-substituted aromatic core , altering the ligand’s steric profile while retaining hexadentate coordination behavior.

Hydroxynaphthaldehyde-Based Synthesis

Substituting salicylaldehyde with 2-hydroxynaphthaldehyde generates a bulkier ligand variant:

-

Reaction : Succinohydrazide (0.05 mol) and 2-hydroxynaphthaldehyde (0.1 mol) in ethanol under reflux for 6 hours .

-

Yield and Properties : 80% yield with a higher melting point (280–282°C ), attributed to enhanced π-stacking from naphthyl groups.

-

UV-Vis Analysis : Exhibits a redshift in (325 nm vs. 310 nm for salicylaldehyde derivative), indicating extended conjugation.

Solvent and Stoichiometric Optimization

Ethanol vs. Methanol Solvent Systems

While ethanol is the standard solvent, methanol has been explored for faster reaction kinetics:

Stoichiometric Variations

Deviations from the 2:1 aldehyde-to-hydrazide ratio impact product quality:

-

1:1 Ratio : Leads to incomplete condensation, yielding a mono-Schiff base intermediate.

-

3:1 Ratio : No significant yield improvement but introduces aldehyde dimerization byproducts.

Large-Scale and Industrial Considerations

Pilot-Scale Synthesis

For batch production (>1 kg), the following adjustments are recommended:

-

Temperature Control : Maintain reflux at 78–80°C to prevent side reactions.

-

Crystallization Protocol : Use a gradient cooling method (70°C → 4°C over 12 hours) to enhance crystal size uniformity.

-

Safety Measures : Employ fume hoods and personal protective equipment (PPE) due to the compound’s skin and respiratory irritancy (H315, H319, H335).

Mechanistic Insights and Reaction Monitoring

Reaction Mechanism

The synthesis proceeds via a stepwise nucleophilic addition-elimination pathway :

In Situ Monitoring Techniques

-

FT-IR Spectroscopy : Real-time tracking of C=O (1680 cm⁻¹) and C=N (1625 cm⁻¹) bands confirms reaction progress.

-

UV-Vis Spectroscopy : Appearance of a 310 nm band (π→π* transition) indicates Schiff base formation.

Comparative Analysis of Synthetic Routes

Challenges and Troubleshooting

Common Issues

Chemical Reactions Analysis

Types of Reactions

N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Coordination Chemistry

Ligand Properties

N'1,N'4-bis(2-hydroxybenzylidene)succinohydrazide serves as a versatile ligand in coordination chemistry. It can form stable complexes with various metal ions, which are characterized by their unique electronic and magnetic properties. The compound's ability to coordinate through its hydrazone and hydroxyl functional groups allows it to stabilize metal ions effectively, leading to the formation of dinuclear and bimetallic complexes. These complexes have been studied for their applications in magnetism, luminescence, and catalysis .

Table 1: Metal Complexes Derived from this compound

| Metal Ion | Type of Complex | Key Properties |

|---|---|---|

| Cu(II) | Dinuclear | Antimicrobial activity |

| Ni(II) | Bimetallic | Catalytic properties |

| Co(II) | Mononuclear | Magnetic properties |

Biological Applications

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its derivatives have been synthesized and tested for their effectiveness against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting microbial growth .

Anticancer Potential

The compound has also been investigated for its anticancer activity. Studies show that certain metal complexes derived from this ligand demonstrate enhanced cytotoxic effects against cancer cell lines compared to the parent ligand. The mechanism involves the interaction of these complexes with cellular components, potentially leading to apoptosis in cancer cells .

Medicinal Chemistry

Therapeutic Applications

In medicinal chemistry, this compound is being explored for its therapeutic effects beyond antimicrobial and anticancer activities. Its antioxidant properties have been noted, suggesting potential applications in preventing oxidative stress-related diseases . Additionally, the compound's ability to interact with biomacromolecules opens avenues for drug development targeting specific pathways in disease processes.

Industrial Applications

Material Science

The compound is utilized in the development of new materials due to its coordination abilities and stability when forming metal complexes. These materials can be applied in various fields such as catalysis, where they serve as catalysts or catalyst precursors in chemical reactions.

Catalysis

this compound and its metal complexes have shown promise as catalysts in organic synthesis reactions, enhancing reaction rates and selectivity while providing an alternative to traditional catalytic methods .

Mechanism of Action

The mechanism of action of N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide involves its ability to form complexes with metal ions through its hydrazone and hydroxyl groups . These complexes can interact with various molecular targets and pathways, leading to different biological effects. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N′1,N′4-Bis(2-hydroxy-5-nitrobenzylidene)succinohydrazide (H4L-NO₂)

- Structural Difference : Incorporates nitro groups at the 5-position of the benzylidene rings.

- Impact on Properties :

- Key Finding : The nitro substituent significantly alters electronic properties, improving metal ion specificity .

N′1,N′2-Bis(3-(tert-butyl)-2-hydroxybenzylidene)oxalohydrazide

- Structural Difference : Shorter oxalohydrazide backbone and bulky tert-butyl substituents.

- Impact on Properties :

Backbone Modifications

N'1,N'3-Bis(2-hydroxybenzylidene)malonohydrazide

- Structural Difference: Malonohydrazide backbone (two-carbon spacer) vs. H4L’s succinohydrazide (four-carbon spacer).

- Impact on Properties: Reduced flexibility limits coordination modes, forming 1D Cu(II) coordination polymers with distinct catalytic activity in alcohol oxidation . Applications differ: malonohydrazide derivatives are corrosion inhibitors, while H4L focuses on magnetic and biological applications .

N′1,N′4-Bis(pyridin-2-ylmethylene)succinohydrazide (H22-Py)

- Structural Difference : Pyridyl groups replace hydroxybenzylidene moieties.

- Impact on Properties: Pyridyl’s strong field ligand character facilitates formation of binuclear helicates (Co, Ni, Zn) for CO₂ conversion catalysis . Catalytic efficiency: Co-H22-Py achieves a turnover frequency (TOF) of 15,934 h⁻¹/molecule in cyclic carbonate synthesis, outperforming H4L in catalytic applications .

Q & A

Q. What are the standard synthetic routes for N'1,N'4-bis(2-hydroxybenzylidene)succinohydrazide, and how are reaction conditions optimized?

The compound is typically synthesized via Schiff base condensation between succinic dihydrazide and substituted 2-hydroxybenzaldehyde derivatives. Key reaction parameters include:

- Solvent system : Acetic acid (50% v/v) is commonly used to protonate the hydrazide nitrogen and facilitate imine bond formation .

- Reaction time and temperature : Room temperature (r.t.) for 30 minutes is sufficient for high yields, as demonstrated in analogous hydrazide-Schiff base syntheses .

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF or DMSO) ensures purity. Characterization involves IR (C=O stretch at ~1680 cm⁻¹, imine C=N at ~1600 cm⁻¹) and NMR (aromatic protons at δ 6.5–8.5 ppm, hydrazide NH signals at δ 10–12 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Single-crystal X-ray diffraction (SCXRD) : Resolves intramolecular hydrogen bonding (O–H···N, ~2.6 Å) and planarity of the hydrazone backbone, critical for understanding ligand-metal coordination behavior .

- UV-Vis and fluorescence spectroscopy : Detects π→π* and n→π* transitions in the aromatic and imine regions (λmax ~300–400 nm). Fluorescence quenching studies assess metal-ion binding selectivity (e.g., Fe³⁺ detection via emission at 450 nm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 474 for ferrocene derivatives) confirm successful synthesis .

Advanced Research Questions

Q. How can researchers design experiments to study the metal-coordination behavior of this ligand, and what methodological challenges arise?

- Metal selection : Prioritize divalent (Zn²⁺, Cd²⁺) and trivalent (Eu³⁺, Fe³⁺) ions due to the ligand’s O,N,O-donor sites. Use molar ratio variations (1:1 to 1:2 ligand:metal) to identify stoichiometry via Job’s plot .

- Spectroscopic monitoring : Track bathochromic shifts in UV-Vis spectra (e.g., Zn²⁺ complexes show Δλ ~20 nm) and fluorescence quenching for Fe³⁺ selectivity .

- Crystallographic challenges : Poor solubility of metal complexes in common solvents (e.g., DMF, DMSO) may require vapor diffusion for crystal growth. Use SHELXL for refinement, accounting for twinning in low-symmetry space groups .

Q. How can contradictory biological activity data (e.g., LD50 variations) be resolved for derivatives of this compound?

- Source analysis : Compare assay conditions (e.g., [(n-Bu₂Sn)₂L] shows LD50 = 32.11 μg/mL in brine shrimp vs. LC50 = 1.6–25.5 μM for thiosemicarbazones in cell lines) .

- Purity validation : Use HPLC (≥95% purity) to rule out byproducts.

- Mechanistic studies : Perform ROS generation assays or DNA-binding experiments (e.g., ethidium bromide displacement) to correlate structure-activity trends .

Q. What strategies optimize the ligand’s selectivity for specific metal ions in sensing applications?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂ at the 5-position of the benzylidene ring) to enhance Fe³⁺ selectivity via hard acid-base interactions .

- Solvent effects : Use DMF for high solubility and stability of ligand-metal adducts.

- Competitive ion assays : Test interference from physiologically relevant ions (e.g., Na⁺, K⁺, Ca²⁺) using fluorescence titrations .

Advanced Structural and Functional Questions

Q. How do intramolecular hydrogen bonds and π-stacking interactions influence the ligand’s supramolecular assembly and catalytic activity?

- Hydrogen bonding : O–H···N interactions (2.6–2.8 Å) stabilize the planar conformation, enabling π-stacking (3.4–3.6 Å interplanar distance) in crystal lattices. This preorganization enhances metal-binding efficiency .

- Catalytic applications : In vanadium(V) complexes (e.g., [VOL¹(OEt)]), the ligand’s planar geometry facilitates substrate access to the metal center, improving oxidation catalysis .

Q. What computational methods are recommended to predict the ligand’s reactivity and electronic properties?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV) and charge distribution on donor atoms .

- Molecular docking : Simulate binding to biological targets (e.g., DNA gyrase for antimicrobial studies) using AutoDock Vina .

Contradiction Analysis and Troubleshooting

Q. Why do analogous hydrazide ligands exhibit divergent biological activities despite structural similarities?

- Case study : Compare this compound (low cytotoxicity) with N'-(5-bromo-2-hydroxybenzylidene) derivatives (high antioxidant activity). Key factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.